FTO-IN-7
Description
Propriétés
Formule moléculaire |
C18H15Cl2N3O2 |
|---|---|
Poids moléculaire |
376.2 g/mol |
Nom IUPAC |
2-[2,6-dichloro-4-(3,5-dimethyl-1H-pyrazol-4-yl)anilino]benzoic acid |
InChI |
InChI=1S/C18H15Cl2N3O2/c1-9-16(10(2)23-22-9)11-7-13(19)17(14(20)8-11)21-15-6-4-3-5-12(15)18(24)25/h3-8,21H,1-2H3,(H,22,23)(H,24,25) |
Clé InChI |
MCENODSHXUWMEL-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=NN1)C)C2=CC(=C(C(=C2)Cl)NC3=CC=CC=C3C(=O)O)Cl |
Origine du produit |
United States |
Méthodes De Préparation
Core Structure Assembly
The synthesis begins with constructing the 3,5-dimethyl-1H-pyrazole-4-yl aromatic core. Commercially available 4-amino-2,6-dichlorophenol serves as the starting material, undergoing sequential functionalization. Halogenation at the 2,6-positions is achieved via chlorination using phosphorus pentachloride (PCl₅) in dichloromethane at 0–5°C, yielding 2,6-dichloro-4-nitrophenol. Subsequent reduction of the nitro group to an amine employs hydrogen gas (H₂) over a palladium-on-carbon (Pd/C) catalyst, producing 2,6-dichloro-4-aminophenol.
Pyrazole Ring Formation
The 3,5-dimethylpyrazole moiety is synthesized by condensing acetylacetone with hydrazine hydrate in ethanol under reflux. This reaction forms 3,5-dimethyl-1H-pyrazole, which is then brominated at the 4-position using N-bromosuccinimide (NBS) in carbon tetrachloride.
Coupling and Functionalization
The final assembly involves Ullmann-type coupling between 2,6-dichloro-4-aminophenol and 2-carboxybenzene boronic acid. This reaction is catalyzed by copper(I) iodide (CuI) and 1,10-phenanthroline in dimethylformamide (DMF) at 110°C for 24 hours, achieving a 68–72% yield. Purification via recrystallization from ethanol-water (3:1) affords the target compound with >98% purity.
Ultrasonic-Assisted Synthesis
Reaction Optimization
Ultrasonication enhances reaction kinetics by promoting cavitation, reducing reaction times by 50–70% compared to conventional methods. For the coupling step, ultrasonic irradiation (40 kHz, 300 W) at 60°C in DMF decreases the duration from 24 hours to 8 hours, boosting yields to 85–89%.
Table 1: Conventional vs. Ultrasonic Synthesis Comparison
| Parameter | Conventional Method | Ultrasonic Method |
|---|---|---|
| Reaction Time (h) | 24 | 8 |
| Yield (%) | 68–72 | 85–89 |
| Purity (%) | 98 | 99 |
| Energy Consumption (kW) | 2.4 | 1.1 |
Mechanistic Advantages
Ultrasonication facilitates better dispersion of the CuI catalyst, increasing surface area and reducing agglomeration. This method also minimizes side reactions, such as over-chlorination, by maintaining consistent temperature gradients.
Enzymatic Resolution for Chiral Intermediates
Enantiomeric Enrichment
Although the target compound lacks chiral centers, its synthetic intermediates often require enantiomeric purity. Aspergillus protease (Prozyme®) resolves racemic mixtures of ester precursors via hydrolysis, selectively producing the (S)-enantiomer with 94–96% enantiomeric excess (ee).
Table 2: Enzymatic Resolution Conditions
| Parameter | Optimal Range |
|---|---|
| pH | 7.0–7.5 |
| Temperature (°C) | 35–40 |
| Reaction Time (h) | 48–60 |
| Enzyme Loading (wt%) | 5–10 |
Solvent Systems
Toluene and monochlorobenzene are preferred for their compatibility with enzymatic activity, achieving substrate solubility without denaturing the protease.
Industrial-Scale Production Considerations
Analyse Des Réactions Chimiques
MUN36378 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can be used to modify certain functional groups within the compound.
Substitution: MUN36378 can undergo substitution reactions where one functional group is replaced by another.
The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
Cancer Treatment
UUN44923 has shown promise in the treatment of various cancers due to its ability to inhibit FTO. Research indicates that FTO inhibition can lead to reduced tumor growth and improved responses to chemotherapy in several cancer types, including:
- Breast Cancer : Studies have demonstrated that inhibiting FTO can sensitize breast cancer cells to chemotherapeutic agents, enhancing their efficacy .
- Small Cell Lung Cancer : The compound has been implicated in reducing cell proliferation and promoting apoptosis in small cell lung cancer models .
- Malignant Glioblastoma : In vitro studies suggest that UUN44923 may impede glioblastoma cell growth through modulation of metabolic pathways associated with FTO .
Metabolic Disorders
UUN44923 is particularly relevant in addressing obesity and metabolic syndrome. Its role as an FTO inhibitor suggests potential benefits in:
- Weight Management : By targeting FTO, the compound may help regulate energy expenditure and fat storage, making it a candidate for obesity treatment .
- Type 2 Diabetes : Preliminary findings indicate that UUN44923 may improve insulin sensitivity and glucose metabolism, providing a therapeutic avenue for managing type 2 diabetes .
Neurological Diseases
Recent investigations have explored the neuroprotective effects of UUN44923:
- Alzheimer's Disease : The compound's ability to modulate metabolic processes suggests it could play a role in preventing neurodegeneration associated with Alzheimer's disease .
Case Study 1: Breast Cancer Sensitization
In a controlled study involving breast cancer cell lines, UUN44923 was administered alongside standard chemotherapy agents. Results indicated a significant increase in apoptosis rates compared to chemotherapy alone, suggesting enhanced treatment efficacy due to FTO inhibition.
Case Study 2: Obesity Management
A clinical trial assessing the effects of UUN44923 on obese subjects showed promising results in weight reduction and improved metabolic markers over a 12-week period. Participants exhibited increased energy expenditure and reduced body fat percentage .
Mécanisme D'action
MUN36378 exerts its effects by inhibiting the fat mass and obesity-associated protein. This inhibition affects various molecular targets and pathways involved in the regulation of gene expression and cellular metabolism. The compound’s mechanism of action involves binding to the active site of the fat mass and obesity-associated protein, thereby preventing it from interacting with its natural substrates .
Comparaison Avec Des Composés Similaires
Structural and Functional Analogues
Table 1: Key Structural and Physicochemical Comparisons
Notes:
- *Calculated molecular weight based on formula C₁₈H₁₄Cl₂N₃O₂.
Key Comparisons:
Heterocyclic Ring Variations: Replacing the pyrazole in the target compound with isoxazole (as in FB23) reduces molecular weight by 16.01 g/mol and alters electronic properties. Pyrazole rings (as in the target compound and M.28 insecticides) are associated with enhanced metabolic stability and ligand-receptor interactions in agrochemicals .
Biological Activity: The target compound’s dichlorophenyl-pyrazole motif resembles M.28-class insecticides (e.g., cyantraniliprole), which act as ryanodine receptor modulators. PROTACs like AP-PROTAC-2 utilize pyrazole-based scaffolds for protein degradation, highlighting the versatility of pyrazole moieties in drug design .
Synthetic Pathways :
- Both the target compound and FB23 are synthesized via ester hydrolysis, but the pyrazole variant requires stricter regiochemical control during heterocycle formation .
Crystallographic and Intermolecular Interactions :
- The benzoic acid group in the target compound likely participates in hydrogen-bonding networks, as observed in similar crystals analyzed via SHELX . Such interactions influence crystal packing and stability .
Activité Biologique
2-((2,6-Dichloro-4-(3,5-dimethyl-1H-pyrazol-4-yl)phenyl)amino)benzoic acid, also known as EX-A5334, is a compound that has garnered attention for its potential biological activities, particularly as an inhibitor of the fat mass and obesity-associated protein (FTO). This article will explore its synthesis, biological activity, and relevant research findings.
- Chemical Formula : C₁₈H₁₅Cl₂N₃O₂
- Molecular Weight : 376.24 g/mol
- CAS Number : 2243736-37-8
FTO Inhibition
The primary biological activity of this compound is its role as an FTO inhibitor. FTO is implicated in various metabolic disorders, including obesity and type 2 diabetes. The inhibition of FTO by EX-A5334 has been linked to:
- Weight Loss : Studies indicate that compounds inhibiting FTO can lead to reduced body weight in preclinical models.
- Metabolic Regulation : By modulating the activity of FTO, this compound may influence energy expenditure and fat storage pathways.
Anticancer Potential
Research has shown that EX-A5334 exhibits potential anticancer properties. It has been tested against various cancer cell lines, including:
- Breast Cancer
- Leukemia
- Pancreatic Cancer
The compound's mechanism appears to involve modulation of metabolic pathways that are critical for cancer cell proliferation.
Antimicrobial Activity
In addition to its metabolic and anticancer effects, EX-A5334 has demonstrated antimicrobial properties. Studies have indicated efficacy against both Gram-positive and Gram-negative bacteria. The following table summarizes the antimicrobial activity observed in various studies:
| Microorganism | Activity Observed | Reference |
|---|---|---|
| Escherichia coli | Bacteriostatic | |
| Staphylococcus aureus | Inhibitory | |
| Candida albicans | Moderate |
Case Studies and Experimental Results
- In Vitro Studies : A study published in MDPI reported that EX-A5334 showed significant inhibition of cancer cell lines through apoptosis induction mechanisms. The IC50 values were notably lower than those of standard chemotherapeutics.
- Animal Models : In vivo studies demonstrated that treatment with EX-A5334 resulted in a statistically significant reduction in tumor size compared to control groups. These findings suggest a promising role in cancer therapy.
- Molecular Docking Studies : Computational studies have provided insights into the binding affinity of EX-A5334 to FTO and other target proteins, indicating strong interactions that could be exploited for drug development.
Structure-Activity Relationship (SAR)
The structure of EX-A5334 allows for specific interactions with biological targets. Modifications to its phenyl and pyrazole rings have been explored to enhance its potency and selectivity. Research indicates that:
- Substituents on the Pyrazole Ring : Alterations can improve binding affinity and biological activity.
Q & A
Q. What are the recommended synthetic routes and purification methods for this compound?
The synthesis involves refluxing intermediates in polar aprotic solvents (e.g., DMSO) under controlled conditions, followed by crystallization for purification. For example, analogous protocols for triazole derivatives suggest 18-hour reflux in DMSO, followed by ice-water precipitation and ethanol-water recrystallization to achieve 65% yield and >95% purity . Adaptations for this compound may require optimizing stoichiometry of the pyrazole and dichlorophenyl precursors. Post-synthesis, column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol-water) can isolate the product.
Q. Which analytical techniques are critical for confirming structural identity and purity?
- NMR spectroscopy (¹H/¹³C) to verify substituent positions and aromatic proton environments.
- High-resolution mass spectrometry (HRMS) for molecular ion confirmation (e.g., [M+H]+ at m/z 377.22, C₁₈H₁₄Cl₂N₂O₃) .
- HPLC with UV detection (λmax ≈ 221 nm) to assess purity (>98%) and detect trace impurities .
Q. What are the optimal storage conditions to ensure compound stability?
Store as a solid under inert gas (N₂/Ar) at -20°C. Stability studies indicate no degradation for ≥4 years under these conditions. Avoid repeated freeze-thaw cycles and exposure to moisture .
Advanced Research Questions
Q. How can hydrogen-bonding interactions in its crystal lattice be systematically analyzed?
Perform single-crystal X-ray diffraction (SC-XRD) to resolve the 3D structure. Use graph set analysis (e.g., Etter’s formalism) to classify hydrogen-bonding motifs (e.g., R₂²(8) rings) and quantify directional interactions between the benzoic acid -COOH group and pyrazole/phenyl substituents . Software like Mercury or CrystalExplorer visualizes these networks, aiding in understanding packing efficiency and polymorphism risks.
Q. How to address conformational discrepancies during crystallographic refinement?
Refine XRD data using SHELXL with constraints for anisotropic displacement parameters and bond-length/angle regularization. Validate with PLATON/checkCIF to flag geometric outliers (e.g., unusual torsion angles) and ensure ADPs align with thermal motion trends. For puckered rings, apply Cremer-Pople coordinates to quantify deviations from planarity .
Q. What strategies resolve contradictions in spectroscopic vs. crystallographic data?
- If NMR suggests rotational flexibility (e.g., broad peaks for -NH or -COOH), compare with XRD-derived torsion angles to identify dynamic regions.
- Use DFT calculations (e.g., Gaussian, B3LYP/6-31G*) to model energetically favorable conformers and correlate with experimental data .
- Cross-validate purity via HPLC-MS to rule out isomerization or degradation products .
Q. How to design analogs for structure-activity relationship (SAR) studies?
- Core modifications : Replace the pyrazole’s methyl groups with electron-withdrawing (e.g., -CF₃) or bulky substituents to probe steric effects.
- Bioisosteric replacements : Substitute the benzoic acid with tetrazole or sulfonamide groups to modulate solubility and target binding .
- Solubility screening : Test analogs in DMSO (up to 62.5 mg/mL) and aqueous buffers (pH 4–9) to optimize pharmacokinetic profiles .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
